TCS 2002

Übersicht

Beschreibung

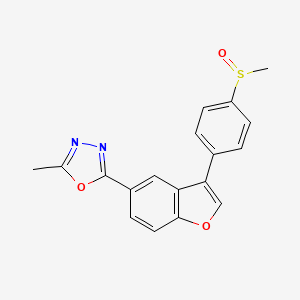

- TCS 2002, auch bekannt als 2-Methyl-5-[3-[4-(Methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazol, ist ein potenter Inhibitor der Glykogensynthasekinase-3β (GSK-3β) mit einem IC50 von 35 nM .

- GSK-3β spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, darunter Glykogenstoffwechsel, Zellzyklusregulation und neuronale Funktion.

Herstellungsmethoden

- Synthesewege für this compound sind in der Literatur nicht umfassend dokumentiert. Es wird chemisch synthetisiert unter Verwendung geeigneter Reagenzien und Bedingungen.

- Industrielle Produktionsmethoden sind proprietär, beinhalten aber wahrscheinlich effiziente Synthesestrategien, um eine hohe Reinheit zu erreichen.

Wissenschaftliche Forschungsanwendungen

Chemie: TCS 2002 dient als wertvolles Werkzeugmolekül zur Untersuchung der GSK-3β-Inhibition und verwandter Signalwege.

Biologie: Forscher untersuchen seine Auswirkungen auf die zelluläre Signalübertragung, den Neuroprotektion und die Tau-Phosphorylierung.

Medizin: this compound könnte aufgrund seiner GSK-3β-inhibitorischen Aktivität Implikationen für neurodegenerative Erkrankungen wie Alzheimer haben.

Industrie: Sein Potenzial als Medikamentenkandidat rechtfertigt weitere Untersuchungen.

Wirkmechanismus

- This compound inhibiert GSK-3β, eine Serin/Threoninkinase, die an der Tau-Phosphorylierung und anderen zellulären Prozessen beteiligt ist.

- Durch die Blockierung von GSK-3β moduliert es nachgeschaltete Signalwege und beeinflusst so das Zellüberleben und die Zellfunktion.

Wirkmechanismus

Target of Action

TCS 2002, also known as “1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-”, is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, apoptosis, and cell differentiation .

Mode of Action

This compound interacts with its target, GSK-3β, by inhibiting its activity. This inhibition is achieved by blocking the synthesis of fatty acids through the inhibition of enoyl reductase . This interaction prevents bacterial propagation and eventually leads to cell death .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. By inhibiting GSK-3β, this compound can potentially influence these cellular processes .

Pharmacokinetics

This suggests that this compound can be effectively absorbed and distributed within the body, reaching its target sites to exert its inhibitory effects .

Result of Action

The primary result of this compound’s action is the inhibition of GSK-3β, leading to the disruption of various cellular processes. For instance, it has been shown that oral administration of this compound inhibits cold water stress-induced tau hyperphosphorylation in the mouse brain . This suggests potential applications of this compound in the treatment of neurodegenerative disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . The continuous exposure of aquatic organisms to this compound, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species . This highlights the importance of considering environmental factors when evaluating the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

TCS 2002 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3β, an enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3β by this compound leads to a decrease in tau phosphorylation, which is associated with neurodegenerative diseases . Additionally, this compound interacts with other biomolecules, such as tau proteins, by preventing their hyperphosphorylation and aggregation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been shown to reduce tau hyperphosphorylation, thereby ameliorating cognitive deficits in models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting GSK-3β activity . This inhibition leads to increased β-catenin levels, which can promote cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of GSK-3β, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream substrates, such as tau proteins, and modulates gene expression by affecting transcription factors like β-catenin . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against GSK-3β for extended periods . Long-term studies have shown that this compound can maintain its efficacy in reducing tau hyperphosphorylation and improving cognitive function in animal models of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity and reduces tau phosphorylation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of GSK-3β. The compound interacts with enzymes and cofactors involved in glycogen metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound may affect other signaling pathways, such as the insulin signaling pathway, by modulating GSK-3β activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it exerts its therapeutic effects . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with GSK-3β and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and substrates . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

- Synthetic routes for TCS 2002 are not extensively documented in the literature. it is chemically synthesized using appropriate reagents and conditions.

- Industrial production methods are proprietary, but they likely involve efficient synthetic strategies to achieve high purity.

Analyse Chemischer Reaktionen

- TCS 2002 unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien sind Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und Nukleophile (z. B. Amine).

- Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von TCS 2002 liegt in seiner spezifischen GSK-3β-inhibitorischen Aktivität.

- Ähnliche Verbindungen umfassen andere GSK-3β-Inhibitoren wie Lithiumsalze und SB216763.

Eigenschaften

IUPAC Name |

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYSTKYIVULEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647722 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005201-24-0 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.